molecular formula C20H16O4 B12796515 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone CAS No. 28293-15-4

2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone

Cat. No.: B12796515
CAS No.: 28293-15-4
M. Wt: 320.3 g/mol
InChI Key: QUOHQFDAFULRSX-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is an organic compound with the molecular formula C20H16O4 It is a derivative of benzoquinone, characterized by the presence of two hydroxy groups and two 4-methylphenyl groups attached to the benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol and benzoquinone derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone form.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Acidic or basic catalysts may be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s redox properties make it useful in studying biological redox processes.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone involves its ability to undergo redox reactions. The hydroxy groups can donate electrons, while the quinone structure can accept electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets and pathways, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone: Similar in structure but lacks the 4-methylphenyl groups.

    2,5-Dihydroxy-3,6-dimethylbenzoquinone: Contains methyl groups instead of 4-methylphenyl groups.

Uniqueness: 2,5-Dihydroxy-3,6-bis(4-methylphenyl)benzo-1,4-quinone is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and solubility, making it more suitable for specific applications compared to its analogs.

Properties

CAS No.

28293-15-4

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis(4-methylphenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H16O4/c1-11-3-7-13(8-4-11)15-17(21)19(23)16(20(24)18(15)22)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3

InChI Key

QUOHQFDAFULRSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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